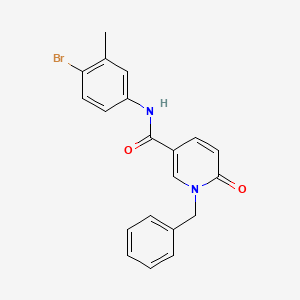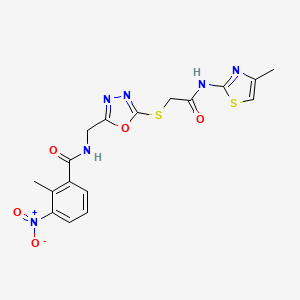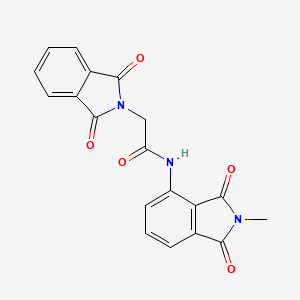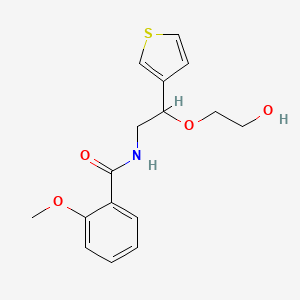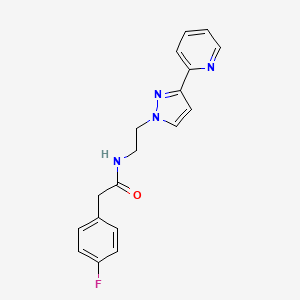![molecular formula C19H14ClN3O3 B2618168 1-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]isoquinoline-3-carboxamide CAS No. 1424465-91-7](/img/structure/B2618168.png)
1-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]isoquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a potent inhibitor of the coagulation enzyme Factor Xa (FXa) and is currently under clinical development for the prevention and treatment of thromboembolic diseases . It is also known as Rivaroxaban .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with the reaction of CbzCl with THF at -20 °C. This is followed by the reaction with n-BuLi in THF, which is then heated from -78 °C to room temperature. The product is then refluxed with a mixture of EtOH/H2O (9:1). The next step involves the reaction with MsCl and NEt3 in CH2Cl2, which is then heated from 0 °C to room temperature. This is followed by the reaction with potassium phthalimide in CH3CN. The final steps involve the reaction with N,N¢-carbonyldiimidazole (CDI), DMAP, THF, reflux; MeNH2, MeOH, reflux or N2H4âH2O, MeOH, reflux .Molecular Structure Analysis
The X-ray crystal structure of this compound in complex with human FXa has been determined . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis
The compound does not affect related serine proteases (such as thrombin, trypsin, plasmin, FVIIa, FIXa, FXIa, urokinase, and activated protein C) at concentrations up to 20 íM, demonstrating more than 10,000-fold higher selectivity for FXa than for these other serine proteases .Physical And Chemical Properties Analysis
The compound has a molecular weight of 435.88 and a molecular formula of C19H18ClN3O5S . It contains not less than 98.0% and not more than 102.0% of rivaroxaban, calculated on the anhydrous basis .Mecanismo De Acción
The compound acts as an inhibitor of the blood coagulation factor Xa and can be used as an agent for the prophylaxis and/or treatment of thromboembolic diseases, in particular myocardial infarction, angina pectoris (including unstable angina), reocclusions and restenoses after angioplasty or aortocoronary bypass, stroke, transitory ischemic attacks, peripheral vascular disease, pulmonary embolism or deep venous thrombosis .
Safety and Hazards
Direcciones Futuras
The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . It is also being studied for its potential use in the treatment and prevention of venous thromboembolic events (VTE) in patients who have undergone total hips replacements and total knee replacement surgery; prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation; treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE); to reduce risk of recurrent DVT and/or PE .
Propiedades
IUPAC Name |
1-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3/c20-17-15-7-2-1-4-12(15)10-16(22-17)18(24)21-13-5-3-6-14(11-13)23-8-9-26-19(23)25/h1-7,10-11H,8-9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOWXQUNDFDZAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C(=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]isoquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2618085.png)
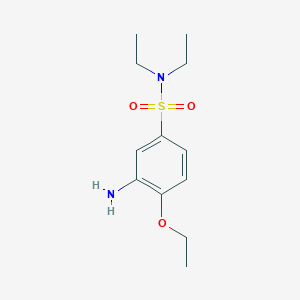

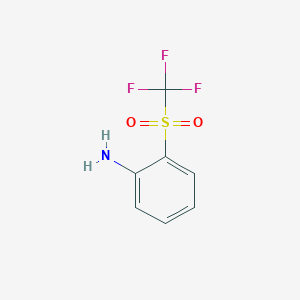
![2-((4-(difluoromethoxy)phenyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide](/img/structure/B2618094.png)

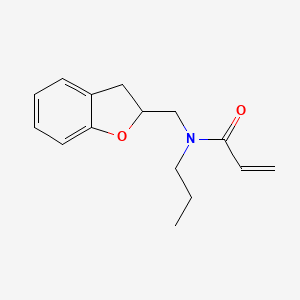
![N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2618099.png)
